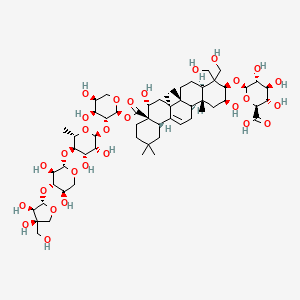

Platycodin J

Description

Properties

Molecular Formula |

C57H90O29 |

|---|---|

Molecular Weight |

1239.3 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(2S,3R,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4,4-bis(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C57H90O29/c1-22-38(81-45-37(71)39(27(63)17-77-45)82-49-42(72)56(76,20-60)21-79-49)34(68)36(70)46(80-22)84-41-31(65)26(62)16-78-48(41)86-50(75)57-12-11-51(2,3)13-24(57)23-7-8-28-52(4)14-25(61)43(85-47-35(69)32(66)33(67)40(83-47)44(73)74)55(18-58,19-59)29(52)9-10-53(28,5)54(23,6)15-30(57)64/h7,22,24-43,45-49,58-72,76H,8-21H2,1-6H3,(H,73,74)/t22-,24-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42-,43-,45-,46-,47-,48-,49-,52+,53+,54+,56+,57+/m0/s1 |

InChI Key |

ZTXJHTTXLMNIRP-VQTRYSKISA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)C(=O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Regulation of Platycodin Saponins

Precursor Pathways in Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis

The journey to Platycodin J begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). oup.com These universal terpenoid precursors are produced through two distinct pathways within the plant cell: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. oup.comnih.gov

Mevalonate (MVA) Pathway Contribution

Located in the cytoplasm, the MVA pathway is considered the primary contributor to the biosynthesis of triterpenoid saponins (B1172615) in Platycodon grandiflorus. oup.commdpi.com This pathway commences with the condensation of three acetyl-CoA molecules. biorxiv.org A series of enzymatic reactions, including those catalyzed by key enzymes like HMG-CoA synthase (HMGS) and HMG-CoA reductase (HMGR), leads to the formation of mevalonate. nih.govmetwarebio.com Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. wikipedia.org The IPP is then available for the downstream synthesis of the triterpenoid backbone.

Methylerythritol 4-Phosphate (MEP) Pathway Contribution

Operating within the plastids, the MEP pathway provides an alternative route to IPP and DMAPP. oup.comnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. biorxiv.org While the MVA pathway is the major source of precursors for cytosolic sesquiterpenes and triterpenes, the MEP pathway is traditionally associated with the production of plastidial monoterpenes, diterpenes, and tetraterpenes. biorxiv.org However, there is evidence of crosstalk between the two pathways, with the MEP pathway also contributing to the pool of precursors for triterpenoid saponin biosynthesis, albeit to a lesser extent than the MVA pathway. mdpi.comnih.gov

Key Enzymatic Steps in Oleanane-Type Triterpenoid Biogenesis

Once IPP and DMAPP are synthesized, they enter a series of condensation and modification reactions that ultimately yield the diverse array of platycodin saponins.

Squalene (B77637) Synthase and Cyclase Activities

Two molecules of farnesyl pyrophosphate (FPP), which are formed from the condensation of IPP and DMAPP units, are joined together by the enzyme squalene synthase (SS) to form squalene. oup.comresearchgate.net Squalene, a linear C30 hydrocarbon, is the direct precursor to all triterpenoids. The next crucial step is the epoxidation of squalene to 2,3-oxidosqualene (B107256), a reaction catalyzed by squalene epoxidase (SQE). oup.comresearchgate.net

The cyclization of 2,3-oxidosqualene marks a major branch point in triterpenoid biosynthesis. In the formation of oleanane-type saponins like the platycodins, the enzyme β-amyrin synthase (β-AS), an oxidosqualene cyclase (OSC), catalyzes the cyclization of 2,3-oxidosqualene into the pentacyclic triterpenoid skeleton, β-amyrin. oup.comebi.ac.uk

Cytochrome P450 Monooxygenases (CYP450) in Aglycone Hydroxylation and Oxidation

Following the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s). frontiersin.orgoup.com These enzymes are responsible for the hydroxylation and oxidation of the aglycone at various positions, leading to the structural diversification of the platycodin saponins. frontiersin.orgoup.com

For instance, enzymes from the CYP716 family are known to be involved in the oxidation of β-amyrin. nih.govmdpi.com Specifically, members of the CYP716A subfamily have been shown to catalyze the three-step oxidation of the C-28 methyl group of β-amyrin to a carboxyl group, forming oleanolic acid. oup.comfrontiersin.org Further hydroxylations at other positions on the oleanane (B1240867) skeleton, such as C-2, C-16, and C-23, are also catalyzed by specific CYP450s, leading to the formation of various sapogenins, the non-sugar portion of the saponin. frontiersin.orgoup.com For example, CYP716A141 has been identified as a β-amyrin C-16β oxidase in P. grandiflorus. oup.comresearchgate.net The specific combination of these oxidative reactions is a key determinant of the final platycodin structure.

UDP-Glycosyltransferases (UGTs) in Glycosylation

The final step in the biosynthesis of this compound and other platycodin saponins is the attachment of sugar moieties to the modified aglycone. This glycosylation is catalyzed by a diverse family of enzymes known as UDP-glycosyltransferases (UGTs). frontiersin.orgnih.gov UGTs transfer a sugar residue, such as glucose, xylose, or arabinose, from an activated sugar donor, typically a UDP-sugar, to the sapogenin. researchgate.netmdpi.com

The sequential and specific action of different UGTs results in the formation of the complex sugar chains attached at various positions, most commonly at the C-3 and C-28 positions of the aglycone. oup.comfrontiersin.org The specific sugar composition and linkage pattern are critical for the biological activity of the resulting saponin. For example, the conversion of platycodin D to platycoside E involves the addition of two glucose units at the C-3 position, a reaction catalyzed by a specific di-O-glycosyltransferase. researchgate.net The intricate sugar chain of this compound is assembled through the concerted action of several specific UGTs.

Genetic and Transcriptomic Regulation of Platycodin Biosynthesis

The synthesis of platycodin saponins, the primary bioactive components in Platycodon grandiflorus, is a complex process governed by a cascade of genetic and transcriptomic events. frontiersin.org These oleanane-type triterpenoid saponins are known for their wide range of pharmacological activities. frontiersin.orgnih.gov Understanding the regulatory networks at a molecular level is crucial for enhancing the production of these valuable compounds. The biosynthesis primarily follows the mevalonic acid (MVA) pathway to produce the direct precursor, 2,3-oxidosqualene. frontiersin.orgnih.gov This precursor is then modified by a series of enzymes to create the diverse array of platycodin structures. frontiersin.org

Gene Expression Profiling in Platycodon grandiflorus

Transcriptome analysis using advanced sequencing technologies has been instrumental in uncovering the genetic blueprint for platycodin biosynthesis. frontiersin.org By sequencing the transcriptome of P. grandiflorus, researchers have assembled tens of thousands of unigenes, a significant portion of which have been annotated against public databases to predict their functions. frontiersin.org

Gene expression profiling across different tissues—such as roots, stems, leaves, and flowers—has revealed that the biosynthesis of saponin precursors is highly compartmentalized. frontiersin.org For instance, genes encoding enzymes in the upstream part of the pathway, such as acetyl-CoA acetyltransferase (AACT), HMG-CoA synthase (HMGS), and farnesyl diphosphate (B83284) synthase (FPPS), show significantly higher expression in leaves and flowers compared to roots. frontiersin.org This suggests that leaves are the primary sites for synthesizing the precursors of triterpenoid saponins. frontiersin.org In contrast, genes for β-amyrin synthase, a key enzyme for the triterpenoid skeleton, are most strongly expressed in the roots and seeds. mdpi.com

Furthermore, transcriptome analysis has been used to identify transcription factors that may regulate the saponin biosynthesis pathway. Families of transcription factors like bHLH, WRKY, and bZIP have been identified, and their expression patterns under different conditions, such as methyl jasmonate (MeJA) treatment, have been studied. peerj.comoup.comtandfonline.com For example, the PgbHLH28 gene was identified as a key regulator that responds to MeJA, activating the expression of saponin biosynthetic genes and promoting saponin accumulation. oup.com Similarly, several PgWRKY genes have been shown to be co-expressed with genes in the triterpenoid biosynthesis pathway, suggesting a regulatory role. tandfonline.com

Identification of Candidate Genes for Saponin Synthesis

Through transcriptomic and genomic analyses, a comprehensive set of candidate genes encoding the enzymes for the entire triterpenoid saponin biosynthesis pathway has been identified in P. grandiflorus. frontiersin.orgmdpi.com These genes are crucial for the three main stages of saponin synthesis: the formation of the triterpene skeleton, the oxidation of the skeleton, and the glycosylation of the oxidized skeleton. frontiersin.org

The key enzymes and their corresponding genes are outlined below:

Upstream Pathway (MVA): Transcripts for all known enzymes in the MVA pathway leading to the synthesis of 2,3-oxidosqualene have been found. frontiersin.org

Oxidosqualene Cyclases (OSCs): β-amyrin synthase (β-AS) is a critical OSC that catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin, the backbone of oleanane-type saponins. frontiersin.orgoup.com Multiple unigenes for β-AS have been identified, with some showing tissue-specific expression, particularly in the roots. frontiersin.orgoup.com

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are responsible for the oxidation of the β-amyrin skeleton at various carbon positions. frontiersin.org The CYP716 family is particularly important, catalyzing the conversion of β-amyrin to oleanolic acid. mdpi.comnih.gov Studies have identified numerous CYP450 unigenes, with specific candidates like PgCYP716A264 and PgCYP716BWv3 being upregulated in roots and shown to increase saponin content when overexpressed. mdpi.comnih.gov

UDP-Glycosyltransferases (UGTs): UGTs catalyze the final step of saponin biosynthesis, attaching sugar moieties to the triterpenoid aglycone, which greatly influences the saponins' biological activity. frontiersin.org Dozens of candidate UGT genes have been discovered from transcriptome data. frontiersin.orgnih.gov Research has also identified a β-glucosidase gene that can convert platycoside E into the more bioactive platycodin D by removing two glucosyl groups. nih.govfrontiersin.org

| Enzyme/Protein Family | Abbreviation | Function | Reference |

|---|---|---|---|

| Acetyl-CoA C-acetyltransferase | AACT | First step in the MVA pathway | frontiersin.org |

| HMG-CoA synthase | HMGS | MVA pathway intermediate synthesis | frontiersin.orgmdpi.com |

| HMG-CoA reductase | HMGR | Rate-limiting step in the MVA pathway | frontiersin.orgoup.com |

| Farnesyl diphosphate synthase | FPPS | Synthesis of farnesyl diphosphate (FPP) | frontiersin.org |

| Squalene synthase | SS | Catalyzes the first committed step in triterpene biosynthesis | frontiersin.orgmdpi.com |

| Squalene epoxidase | SE | Converts squalene to 2,3-oxidosqualene | frontiersin.orgmdpi.com |

| β-amyrin synthase | β-AS | Cyclization of 2,3-oxidosqualene to β-amyrin | frontiersin.orgoup.com |

| Cytochrome P450s | CYP450 | Oxidation of the triterpenoid skeleton (e.g., CYP716 family) | frontiersin.orgmdpi.comnih.gov |

| UDP-glycosyltransferases | UGT | Glycosylation of the saponin aglycone | frontiersin.orgnih.gov |

| β-glucosidase | - | Converts platycoside E to platycodin D | nih.govfrontiersin.org |

Environmental and Physiological Modulators of Platycodin Accumulation

The production and accumulation of platycodin saponins are not solely determined by genetics; they are also significantly influenced by external environmental stimuli and the plant's physiological state. Stress factors, in particular, can trigger metabolic shifts that enhance the synthesis of these secondary metabolites.

Temperature Stress Responses and Platycodin Synthesis

Temperature is a critical ecological factor that affects the growth, development, and quality of P. grandiflorus. mdpi.com Research into the effects of different constant and variable temperature regimes has shown that temperature regulation can modulate platycodin content. mdpi.com

Medium-constant temperatures (e.g., 18°C) and large-scale variable temperatures (e.g., 8–28°C) were found to be conducive to the accumulation of platycodins in the roots. mdpi.com Conversely, low temperatures, whether constant or variable, tended to upregulate the expression levels of key enzyme genes involved in platycodin synthesis, even though a low constant temperature inhibited the plant's photosynthetic rate. mdpi.com High temperatures, while increasing the aboveground biomass, did not necessarily lead to the highest platycodin accumulation in the roots. mdpi.com This suggests a trade-off between primary growth and secondary metabolite production, which can be manipulated by temperature control. mdpi.com Low-temperature stress (4°C) has also been shown to alter the expression of PgbZIP transcription factors, which are implicated in stress responses and potentially in the regulation of platycodin synthesis. peerj.com

| Temperature Condition | Effect on Growth | Effect on Platycodin Synthesis | Reference |

|---|---|---|---|

| High Constant (28°C) / High Variable (18-28°C) | Significantly increased aboveground fresh weight. | Not optimal for root platycodin accumulation. | mdpi.com |

| Low Variable (8-18°C) | Beneficial for root dry and fresh weight accumulation. | Upregulated expression of key enzyme genes. | mdpi.com |

| Medium Constant (18°C) / Large Variable (8-28°C) | Favorable for overall growth period. | Conducive to platycodin accumulation in roots. | mdpi.com |

| Low Constant (8°C) | Inhibited photosynthetic rate. | Increased content of proline and peroxidase; upregulated key enzyme genes. | mdpi.com |

Drought Stress Effects on Platycodin Content and Related Physiological Indicators

Plants respond to drought stress by activating various physiological and biochemical defense mechanisms. Studies have measured several physiological indicators in P. grandiflorus under drought conditions:

Photosynthesis: Drought stress significantly reduces the photosynthetic rate (Pn), stomatal conductance, and chlorophyll (B73375) fluorescence parameters. researchgate.netmdpi.comhnnykx.org.cn

Antioxidant Enzymes: The activities of protective enzymes such as superoxide (B77818) dismutase (T-SOD), peroxidase (POD), and catalase (CAT) are significantly increased to combat oxidative damage caused by drought. researchgate.netfao.org

Osmoregulatory Substances: The contents of soluble proteins, proline (PRO), and soluble sugars increase to help the plant maintain turgor and protect cellular structures from dehydration. researchgate.netfao.orghnnykx.org.cn

Malondialdehyde (MDA): The level of MDA, a marker for lipid peroxidation and cell membrane damage, increases under drought stress. researchgate.netfao.orgmdpi.com

These physiological responses are interconnected and represent the plant's strategy to resist oxidative damage and ensure survival under water-deficient conditions. researchgate.netfao.org The upregulation of UGT genes under drought stress also suggests a direct link between the stress response and the final steps of platycodin biosynthesis. nih.gov The findings suggest that applying controlled, short-term drought stress could be an agricultural strategy to enhance the medicinal quality of P. grandiflorus roots. researchgate.netfao.orgrepec.org

| Physiological Indicator | Response to Drought Stress | Reference |

|---|---|---|

| Total Platycodin Content | Increased significantly | researchgate.netfao.orgrepec.org |

| Photosynthetic Rate (Pn) | Significantly reduced | researchgate.netmdpi.comhnnykx.org.cn |

| Superoxide Dismutase (SOD) Activity | Significantly increased | researchgate.netfao.org |

| Peroxidase (POD) Activity | Significantly increased | researchgate.netfao.org |

| Catalase (CAT) Activity | Significantly increased | researchgate.netfao.org |

| Proline (PRO) Content | Significantly increased | researchgate.netfao.orghnnykx.org.cn |

| Malondialdehyde (MDA) Content | Significantly increased | researchgate.netfao.orgmdpi.com |

Molecular Mechanisms of Platycodin D Biological Activities: in Vitro and Preclinical in Vivo Investigations

Antineoplastic Mechanisms in Cellular and Animal Models

Platycodin D, a triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorum, has demonstrated significant antineoplastic properties in various preclinical models. imrpress.comnih.gov Its anticancer effects are attributed to a multitude of molecular mechanisms, including the inhibition of cancer cell proliferation, induction of programmed cell death, and modulation of cellular self-degradation processes. researchgate.net In vitro and in vivo studies have shown that Platycodin D can suppress the growth of various cancer types, including non-small cell lung cancer, gallbladder cancer, and prostate cancer. nih.govfrontiersin.orgnih.gov

Cell Proliferation and Viability Modulation

Platycodin D has been shown to significantly inhibit cell proliferation and reduce the viability of numerous cancer cell lines. researchgate.net Studies on human gallbladder cancer cells (NOZ and GBC-SD) demonstrated that Platycodin D induces evident growth inhibition, as measured by MTT and colony-forming assays. nih.gov Similarly, treatment of non-small cell lung cancer (NSCLC) cells with Platycodin D resulted in a significant reduction in cell viability and a decreased number of colonies. nih.govfrontiersin.org In human prostate cancer PC3 cells, Platycodin D treatment also effectively reduced cell proliferation. imrpress.com The compound has been observed to suppress the proliferation of hypertrophic scar-derived fibroblasts as well. nih.gov This broad anti-proliferative effect underscores its potential as an anticancer agent that targets fundamental cellular processes required for tumor growth. frontiersin.orgresearchgate.net

| Cell Line | Cancer Type | Observed Effect on Proliferation/Viability | Reference |

|---|---|---|---|

| H1299, H2030, A549 | Non-Small Cell Lung Cancer (NSCLC) | Reduced cell viability and decreased colony formation. | frontiersin.orgresearchgate.net |

| NOZ, GBC-SD | Gallbladder Cancer | Induced evident growth inhibition. | nih.gov |

| PC3 | Prostate Cancer | Reduced cell proliferation. | imrpress.com |

| 5637 | Bladder Cancer | Significant anti-proliferative effects. | cuni.cz |

| HSFs | Hypertrophic Scar Fibroblasts | Inhibited proliferation. | nih.govresearchgate.net |

**4.1.2. Apoptosis Induction Pathways

A primary mechanism through which Platycodin D exerts its anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov This process is tightly regulated by a complex network of signaling pathways and proteins, which Platycodin D has been shown to modulate at multiple levels. imrpress.comnih.gov

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Platycodin D treatment has been consistently shown to trigger this proteolytic cascade. In NSCLC cells, it markedly increased the levels of cleaved caspase-3, a key executioner caspase. nih.govfrontiersin.org This activation leads to the cleavage of critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), which was also observed to be cleaved in Platycodin D-treated NSCLC and prostate cancer cells. imrpress.comfrontiersin.org Further studies in gallbladder cancer cells revealed increased levels of cleaved caspase-9 and cleaved caspase-3, indicating the involvement of the intrinsic apoptotic pathway. nih.gov The compound also promotes apoptosis in hypertrophic scar-derived fibroblasts through a caspase-dependent pathway. researchgate.net In some cell types, such as human prostate cancer cells, Platycodin D can induce the activation of caspase-8, suggesting the engagement of the extrinsic apoptotic pathway as well. imrpress.comcuni.cz The inhibition of caspases has been shown to significantly protect cells from Platycodin D-mediated apoptosis, confirming the critical role of this enzymatic cascade. imrpress.com

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is crucial for determining cell fate. Platycodin D disrupts this balance in favor of apoptosis. nih.gov A common finding is the alteration of the Bax/Bcl-2 ratio. In gallbladder and prostate cancer cells, Platycodin D treatment led to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. imrpress.comnih.gov

A key pro-apoptotic protein significantly modulated by Platycodin D is the p53 upregulated modulator of apoptosis (PUMA). nih.gov In NSCLC cells, Platycodin D induced PUMA protein expression in a dose-dependent manner, while the levels of other Bcl-2 family proteins like Bcl-2, Bcl-xL, Bax, Bid, and Bak remained unchanged. nih.gov The upregulation of PUMA was found to be essential for Platycodin D-induced apoptosis, as knocking down PUMA attenuated the cleavage of caspase-3 and subsequent cell death. nih.govfrontiersin.org This induction of PUMA is mediated through the activation of the JNK1/AP-1 signaling pathway. nih.govfrontiersin.orgresearchgate.net

| Apoptotic Protein | Modulation by Platycodin D | Affected Cell Lines | Reference |

|---|---|---|---|

| Bax | Upregulated | Gallbladder cancer (NOZ, GBC-SD), Prostate cancer (PC3) | imrpress.comnih.gov |

| Bcl-2 | Downregulated | Gallbladder cancer (NOZ, GBC-SD), Prostate cancer (PC3) | imrpress.comnih.gov |

| PUMA | Upregulated | Non-Small Cell Lung Cancer (H1299, H2030) | nih.govfrontiersin.orgresearchgate.net |

| Cleaved Caspase-3 | Upregulated | NSCLC, Gallbladder cancer, Human leukemia (U937) | frontiersin.orgnih.govnih.gov |

| Cleaved Caspase-9 | Upregulated | Gallbladder cancer (NOZ, GBC-SD) | nih.gov |

| Cleaved PARP | Upregulated | NSCLC (H1299), Prostate cancer (PC3) | imrpress.comfrontiersin.org |

Mitochondria play a central role in the intrinsic apoptotic pathway. nih.govspringernature.com Platycodin D has been shown to impair mitochondrial function, a critical step in its mechanism of action. frontiersin.org Treatment with the compound leads to the destruction of mitochondrial integrity, characterized by a loss of mitochondrial membrane potential (MMP). imrpress.comnih.gov This disruption of MMP facilitates the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol, which was observed in both prostate and gallbladder cancer cells. imrpress.comnih.gov

Furthermore, Platycodin D treatment markedly increases the levels of intracellular reactive oxygen species (ROS). imrpress.comnih.gov Mitochondria are a primary source of ROS, and their accumulation can lead to oxidative stress and trigger cell death. nih.govnih.gov The generation of ROS appears to be a key upstream event in Platycodin D-induced apoptosis. The use of an ROS scavenger, N-acetyl-L-cysteine (NAC), was shown to significantly attenuate Platycodin D-induced ROS accumulation, loss of MMP, and subsequent apoptosis in prostate cancer cells. imrpress.com This demonstrates that Platycodin D-mediated apoptosis is clearly ROS-dependent in these cells. imrpress.com

Autophagy Modulation and Cytoplasmic Vacuolation Phenomena

In addition to apoptosis, Platycodin D influences autophagy, a cellular process of self-digestion and recycling of cytoplasmic components. However, its role in autophagy is complex and appears to be context-dependent, with some studies suggesting it induces protective autophagy while others report it enhances autophagic cell death. nih.gov

A distinct morphological feature associated with Platycodin D treatment is the appearance of extensive cytoplasmic vacuolation. nih.govnih.gov Research indicates that this vacuolation is associated with both pinocytic and autophagic processes. nih.gov In some cancer cells, Platycodin D was found to inhibit autophagy at a late stage by preventing the fusion of autophagosomes with lysosomes and blocking lysosomal degradation. researchgate.net This inhibition is linked to the sequestration of free cholesterol within lysosomes. researchgate.netresearchgate.net The accumulation of these vacuoles, which can be morphologically distinct from typical autophagosomes, is associated with Platycodin D-induced cancer cell death. nih.govfrontiersin.org This cell death pathway appears to be linked to cellular energy depletion and the activation of AMP-activated protein kinase (AMPK). nih.govnih.gov

Cell Cycle Arrest Mechanisms (e.g., G2/M phase)

Platycodin D has been demonstrated to halt the proliferation of various cancer cells by inducing cell cycle arrest, predominantly at the G2/M checkpoint. nih.gov In human hepatoma HepG2 cells, this effect was observed to be dose-dependent. nih.gov Similarly, treatment of prostate cancer PC3 cells with Platycodin D resulted in arrest at the G2/M phase. nih.gov Studies on gallbladder cancer (GBC) cells also revealed that Platycodin D blocks the cell cycle at the G2/M phase, thereby inhibiting cell proliferation. spandidos-publications.com

The molecular basis for this G2/M arrest involves the modulation of key cell cycle regulatory proteins. In GBC cells, Platycodin D was found to decrease the expression of cyclin-dependent kinase 1 (CDK1) and cyclin B1, a complex essential for the G2/M transition. spandidos-publications.com In prostate cancer cells, the arrest was associated with the downregulation of E2F1, CDK1, CDK2, CDK4, CDK6, Cyclin D1, and Cyclin B1. nih.gov Furthermore, Platycodin D's effect on the cell cycle is linked to the upregulation of the tumor suppressor protein FOXO3a and its downstream targets, p21 and p27, which are critical inhibitors of cyclin-dependent kinases. nih.govnih.gov In U937 leukemia cells, Platycodin D appears to induce G2 phase arrest by inhibiting the cyclin B1/cdk1 complex through the expression of Wee1, a kinase that negatively regulates CDK1. nih.gov

Table 1: Effects of Platycodin D on Cell Cycle Arrest in Different Cancer Cell Lines

| Cell Line | Cancer Type | Phase of Arrest | Key Modulated Proteins |

|---|---|---|---|

| HepG2 | Human Hepatoma | G2/M | Not specified in detail |

| PC3 | Prostate Cancer | G2/M | ↓ E2F1, CDK1, Cyclin B1; ↑ FOXO3a, p21, p27 |

| DU145 | Prostate Cancer | G0/G1 | ↑ FOXO3a, p21, p27 |

| LNCaP | Prostate Cancer | G0/G1 | ↑ FOXO3a, p21, p27 |

| GBC cells | Gallbladder Cancer | G2/M | ↓ CDK1, Cyclin B1 |

| U937 | Leukemia | G2 | ↑ Wee1 (inhibits Cyclin B1/cdk1) |

Angiogenesis Inhibition in Tumor Microenvironment Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Platycodin D has demonstrated significant anti-angiogenic properties in several preclinical models. nih.govrsc.org In vitro studies using human umbilical vein endothelial cells (HUVECs) showed that Platycodin D can inhibit cell proliferation, motility, migration, and the formation of tube-like structures in a dose-dependent manner. nih.gov

The anti-angiogenic activity of Platycodin D extends to in vivo models. It has been shown to significantly inhibit angiogenesis in the chick embryo chorioallantoic membrane (CAM) assay. nih.gov In a mouse xenograft model using HCT-15 human colon cancer cells, treatment with Platycodin D led to a decrease in microvessel density, which contributed to delayed tumor growth. nih.gov Similarly, in an experimental lung metastasis model with B16F10 melanoma cells, Platycodin D inhibited tumor angiogenesis. rsc.org The primary mechanism underlying this effect is the blockade of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-mediated signaling pathway. nih.gov Platycodin D inhibits the phosphorylation of VEGFR2 and its downstream signaling kinases, including PLCγ1, JAK2, FAK, Src, and Akt in endothelial cells. nih.gov

Metastasis and Invasion Suppression Studies

The capacity of cancer cells to metastasize and invade surrounding tissues is a hallmark of malignant tumors. Platycodin D has been shown to effectively inhibit these processes in various cancer models. nih.govnih.gov In studies involving the highly metastatic MDA-MB-231 human breast cancer cell line, non-cytotoxic concentrations of Platycodin D markedly suppressed wound healing migration and invasion through matrigel. nih.gov It also inhibited the adhesion of these cancer cells to extracellular matrix (ECM)-coated substrates. nih.gov

The anti-invasive effects of Platycodin D are partly due to its ability to reduce the activity and expression of matrix metalloproteinase (MMP)-9, an enzyme crucial for degrading the ECM and facilitating cell invasion. nih.gov Research on B16F10 melanoma cells further supports these findings, showing that Platycodin D inhibits cell migration, invasion, and adhesion to HUVECs. rsc.org This is accompanied by a decrease in the levels of MMPs in vivo. rsc.org These findings suggest that Platycodin D can interfere with multiple steps of the metastatic cascade. nih.govnih.gov

Specific Cellular Signaling Pathway Interventions

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancer. mdpi.comscienceopen.comresearchgate.net Platycodin D has been identified as a potent inhibitor of this pathway. nih.gov In MDA-MB-231 breast cancer cells, Platycodin D was shown to block the PI3K/Akt/mTOR signaling pathway. nih.gov This inhibition is a key mechanism through which it suppresses cancer cell growth and invasion. nih.gov

The activation of this pathway is often initiated by growth factors binding to their receptors, leading to the activation of PI3K and subsequent phosphorylation of Akt. nih.gov Activated Akt then modulates a variety of downstream targets, including mTOR, to promote cell survival and proliferation. scienceopen.com Platycodin D's inhibitory action on this pathway is associated with its ability to downregulate the Epidermal Growth Factor Receptor (EGFR) and block the EGF-induced activation of PI3K/Akt. nih.gov The suppression of PI3K/Akt signaling by Platycodin D also contributes to the nuclear expression of the FOXO3a transcription factor, which promotes the expression of cell cycle inhibitors. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways, comprising subfamilies like the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, are crucial in transducing extracellular signals to cellular responses, including proliferation, differentiation, and apoptosis. nih.govresearchgate.netyoutube.com Platycodin D modulates these pathways to exert its anticancer effects. nih.gov

In MDA-MB-231 breast cancer cells, Platycodin D potently suppressed the phosphorylation, and thus the activation, of ERK, p38, and JNK. nih.gov The inhibition of the MAPK pathways, alongside the PI3K/Akt pathway, is central to how Platycodin D suppresses the growth and invasion of these cells. nih.gov In human gastric cancer cells, Platycodin D was found to induce anoikis and apoptosis via the activation of p38 MAPK. nih.gov Furthermore, studies on non-small cell lung cancer have revealed that Platycodin D can induce apoptosis through the JNK1/AP-1/PUMA pathway. frontiersin.org The duration of JNK activation can determine whether a cell undergoes survival or apoptosis, and sustained activation is often linked to cell death. frontiersin.orgnih.gov

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. nih.gov In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Platycodin D has been shown to modulate NF-κB signaling. nih.govnih.gov In breast cancer cells, Platycodin D treatment inhibited the DNA binding activity of NF-κB. nih.gov Since NF-κB is known to mediate the expression of EGFR, this inhibition contributes to the downregulation of EGFR and the subsequent suppression of downstream pro-survival pathways like PI3K/Akt and MAPK. nih.gov

In the context of inflammation, such as in asthma models, Platycodin D3 (a related compound) was found to inhibit the phosphorylation of NF-κBp65. nih.gov This inhibition, often occurring in concert with the suppression of MAPK pathways, leads to a reduction in inflammatory responses. nih.govkoreamed.org Fermented extracts of Platycodon grandiflorum have also been shown to exert immunostimulatory activity via the MAPK and NF-κB signaling pathways in macrophage cells. koreamed.org

Table 2: Summary of Platycodin D's Intervention in Cellular Signaling Pathways

| Pathway | Key Proteins Modulated | Cancer/Cell Type | Observed Effect |

|---|---|---|---|

| PI3K/Akt/mTOR | ↓ p-Akt, ↓ p-mTOR, ↓ p-PI3K | Breast Cancer (MDA-MB-231) | Suppression of growth and invasion |

| MAPK | ↓ p-ERK, ↓ p-JNK, ↓ p-p38 | Breast Cancer (MDA-MB-231) | Suppression of growth and invasion |

| ↑ p-p38 | Gastric Cancer (AGS) | Induction of apoptosis | |

| ↑ JNK | Non-small cell lung cancer | Induction of apoptosis | |

| NF-κB | ↓ NF-κB DNA binding | Breast Cancer (MDA-MB-231) | Downregulation of EGFR |

| ↓ p-NF-κBp65 | Asthma models | Alleviation of inflammation |

Table of Mentioned Compounds

| Compound Name |

|---|

| Akt |

| Bax |

| Bcl-2 |

| Caspase-3 |

| Caspase-8 |

| Caspase-9 |

| cdc2 |

| CDK1 (cdk1) |

| CDK2 (cdk2) |

| CDK4 (cdk4) |

| CDK6 (cdk6) |

| c-Jun |

| Cyclin B1 |

| Cyclin D1 |

| E2F1 |

| EGF |

| EGFR |

| ERK (ERK1/2) |

| FAK |

| FasL |

| FOXO3a |

| IFN-γ |

| IL-12 |

| IL-4 |

| IL-5 |

| IL-13 |

| JAK2 |

| JNK (JNK1/2) |

| MDM2 |

| MKK3 |

| MKK7 |

| MMP-9 |

| mTOR |

| NF-κB (NF-κBp65) |

| p21 |

| p27 |

| p38 |

| p53 |

| PARP |

| PI3K |

| Platycodin D |

| Platycodin D3 |

| Platycodin J |

| PLCγ1 |

| PUMA |

| Src |

| TNF-α |

| VEGFR2 |

Wnt/β-Catenin Pathway Inhibition

The Wnt/β-catenin signaling pathway is integral to cellular development and homeostasis, and its dysregulation is often implicated in diseases like cancer. In the context of adipocyte differentiation, members of the Wnt/β-catenin pathway are typically down-regulated. However, research on the anti-adipogenic effects of Platycodin D found that the compound significantly reinstated this pathway.

One study observed that Platycodin D treatment led to an accumulation of β-catenin in the nucleus. This was achieved by increasing the expression of Dishevelled (DVL) 2, which stabilizes β-catenin, and decreasing the protein level of AXIN, which promotes β-catenin degradation. This nuclear accumulation of β-catenin resulted in the up-regulation of its target genes.

AMP-activated Protein Kinase (AMPK) Pathway Activation

AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status. Its activation typically occurs when intracellular ATP levels decrease, triggering a switch towards catabolic pathways that generate ATP. nih.gov Multiple studies have identified Platycodin D as a novel activator of the AMPK pathway. researchgate.net

In cancer cells, Platycodin D has been shown to decrease cellular energy levels, leading to the activation of AMPK signaling. nih.gov This activation contributes to the accumulation of pinosomes and autophagosomes, which are associated with vacuolated cell death induced by the compound. nih.gov The neuroprotective effects of Platycodin D are also linked to AMPK activation, which helps to inhibit neurodegeneration caused by reactive oxygen species (ROS)-induced inflammation and apoptosis. bohrium.com Furthermore, in the context of metabolic diseases, Platycodin D has been found to attenuate obesity in mice by activating AMPK, which in turn regulates adipogenesis and thermogenesis. researchgate.net

| Mechanism | Key Proteins Involved | Observed Effect | Cell/Model System |

|---|---|---|---|

| AMPK Pathway Activation | AMPKα, p-AMPK (Thr172), ACC, p-ACC (Ser79) | Decreased cellular energy, induced vacuolation and cell death, neuroprotection, attenuated obesity. | Human cancer cells, HT22 cells, db/db mice, C2C12 myotubes. nih.govresearchgate.netbohrium.com |

Combined Agent Modalities in Preclinical Oncology Research

The multi-target nature of Platycodin D makes it a promising candidate for combination therapy in oncology, potentially enhancing the efficacy of existing chemotherapeutic agents and overcoming drug resistance. nih.gov Preclinical studies have explored its synergistic effects with several anticancer drugs.

With Doxorubicin (B1662922): In breast cancer cell lines (MCF-7 and MDA-MB-231), a combined treatment of Platycodin D and Doxorubicin demonstrated a significantly greater suppressive effect on growth and higher PARP cleavage compared to either agent alone. nih.gov

With Cetuximab: Platycodin D has been shown to sensitize KRAS-mutant colorectal cancer cells to Cetuximab. bohrium.comnih.gov It achieves this by inhibiting the PI3K/Akt signaling pathway, thereby increasing the cytotoxic effects of Cetuximab and inhibiting cancer cell growth, migration, and invasion. bohrium.comnih.gov

With Docetaxel: In castration-resistant prostate cancer cells (DU-145), combining Platycodin D with Docetaxel synergistically inhibited cell growth by enhancing apoptosis and modulating autophagy. researchgate.net This combination also promoted ROS production and suppressed the EGFR/Akt/mTOR and ERK pathways. researchgate.net

With Osthol: In breast carcinoma cells, Platycodin D in combination with osthol synergistically inhibited cell growth and invasion by inhibiting the TGF-β/Smad signaling pathway. nih.gov

| Combination Agent | Cancer Model | Synergistic Effect | Underlying Mechanism |

|---|---|---|---|

| Doxorubicin | Breast Cancer (MCF-7, MDA-MB-231) | Enhanced growth suppression and apoptosis. nih.gov | Increased PARP cleavage. nih.gov |

| Cetuximab | KRAS-mutant Colorectal Cancer (HCT116, LoVo) | Increased cytotoxicity; inhibited growth, migration, and invasion. bohrium.comnih.gov | Inhibition of PI3K/Akt signaling pathway. bohrium.comnih.gov |

| Docetaxel | Prostate Cancer (DU-145) | Enhanced apoptosis and growth inhibition. researchgate.net | Increased ROS production; suppression of EGFR/Akt/mTOR and ERK pathways. researchgate.net |

| Osthol | Breast Carcinoma (MDA-MB-231, 4T1) | Inhibited proliferation and invasion. nih.gov | Inhibition of TGF-β/Smad signaling. nih.gov |

Anti-Inflammatory and Immunomodulatory Effects

Cytokine and Chemokine Expression Regulation (e.g., IL-1, IL-6, TNF-α)

Platycodin D demonstrates significant anti-inflammatory activity by regulating the expression of key pro-inflammatory cytokines. In preclinical models of acute lung injury, pretreatment with Platycodin D effectively reduced the levels of inflammatory cytokines in bronchoalveolar lavage fluid. Studies have also shown that Platycodin D can inhibit the secretion of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in a manner dependent on TNF receptor-associated factor 6 (TRAF6), suggesting its potential in mitigating cytokine storms associated with infections like influenza. The reduction of pro-inflammatory mediators such as IL-6 and TNF-α is a consistent finding across various studies investigating the anti-inflammatory properties of Platycodin D and related saponins (B1172615).

Inflammasome Pathway Modulation (e.g., NLRP3, Caspase-1)

The inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines. Platycodin D has been found to modulate this pathway, specifically targeting the NLRP3 inflammasome. In a rat model of lipopolysaccharide (LPS)-induced acute lung injury, Platycodin D was shown to suppress the activation of the NLRP3 inflammasome.

Further research has identified that Platycodin D's adjuvant activity for vaccines is mediated by caspase-1-dependent pyroptosis. It induces this response through the Ca²⁺–JNK/p38 MAPK–NLRP3 inflammasome signaling pathway. A local blockage of NLRP3 and caspase-1 was found to inhibit Platycodin D-induced cytokine production and immune cell recruitment, confirming the essential role of this pathway in its immunomodulatory effects.

Signaling Pathways in Inflammatory Responses (e.g., NF-κB, MAPK, IGF-1R/PI3K/Akt)

Platycodin D exerts its anti-inflammatory effects by modulating several key signaling pathways.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Platycodin D has been shown to suppress NF-κB activation. In models of acute lung injury, it inhibits the TLR4/MyD88/NF-κB signaling pathway, which in turn suppresses the activation of the NLRP3 inflammasome. Saponins from Platycodon grandiflorum have also been shown to suppress NF-κB phosphorylation and block the phosphorylation of its upstream regulators IKKα/β and IκB.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical component of inflammatory signaling. Platycodin D's immunomodulatory effects involve the activation of JNK and p38 MAPK, which is linked to the activation of the NLRP3 inflammasome and caspase-1.

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is involved in both cancer and inflammation. Platycodin D has been observed to inhibit this pathway in various cancer cells, contributing to its anti-tumor effects and its ability to sensitize cancer cells to other therapies. nih.govnih.gov In the context of inflammation, saponins from Platycodon grandiflorum have been shown to alter the phosphorylation of PI3K/Akt, contributing to their protective effects against acute liver injury.

Immune Cell Response Modulation (e.g., Th1/Th2 balance)

Platycodin D, a major triterpenoid saponin from the root of Platycodon grandiflorus, demonstrates significant immunomodulatory effects by influencing the activity and differentiation of various immune cells. nih.gov Research indicates that Platycodin D can modulate the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells, which is crucial for a coordinated immune response. koreascience.kr In murine models, Platycodin D has been shown to produce both Th1 and Th2 immune responses, with a notable dominance towards the Th1 pathway. koreascience.kr This Th1-dominant response is characterized by the production of cytokines like interferon-gamma (IFN-γ), which promotes cellular immunity effective against intracellular pathogens.

Furthermore, Platycodin D influences the function of macrophages, key cells of the innate immune system. Studies on RAW 264.7 macrophage cell lines show that extracts rich in Platycodin D can stimulate cell proliferation and modulate the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govfrontiersin.org This activation is mediated through signaling pathways such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov By activating these pathways, Platycodin D enhances the phagocytic capacity of macrophages and the production of immune mediators, thereby bolstering the innate immune defense. nih.govnih.gov

Adjuvant Properties in Immunological Contexts

The immunomodulatory capabilities of Platycodin D extend to its powerful adjuvant properties, making it a compound of interest in vaccine development. nih.gov An adjuvant is a substance that enhances the body's immune response to an antigen. Saponin-based adjuvants, like Platycodin D, are known for their ability to stimulate both humoral (antibody-mediated) and cellular immunity. nih.gov

In preclinical studies, Platycodin D has been shown to significantly enhance specific antibody and cellular responses when co-administered with an antigen. nih.gov For instance, when used as an adjuvant with an inactivated infectious bronchitis virus (IBV) vaccine in chickens, Platycodin D led to higher IBV-specific antibody titers and greater T-cell proliferation compared to the vaccine alone. nih.gov This enhanced immune response translated to a higher protection rate against viral challenge. nih.gov The mechanism involves the stimulation of a balanced Th1 and Th2 immune response, which is critical for comprehensive protection against various pathogens. koreascience.krnih.gov

Metabolic Regulation and Anti-Obesity Research in Animal Models

Platycodin D has been extensively investigated for its potential role in combating obesity and related metabolic disorders. Animal models of high-fat diet-induced obesity have revealed that this compound can regulate multiple metabolic pathways, leading to reduced body weight and improved metabolic health. nih.govbioworld.com

Adipogenesis and Lipogenesis Pathway Modulation

Adipogenesis (the formation of fat cells) and lipogenesis (the synthesis of fats) are key processes in the development of obesity. Platycodin D has been found to inhibit these pathways through the modulation of critical signaling molecules. nih.govnih.gov One of the primary mechanisms is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. bioworld.comnih.gov

Activated AMPK phosphorylates and subsequently inhibits key enzymes involved in fatty acid synthesis. Furthermore, Platycodin D downregulates the expression of major adipogenic transcription factors, such as peroxisome proliferator-activated receptor γ2 (PPARγ2) and CCAAT/enhancer-binding protein α (C/EBPα). nih.gov By suppressing these master regulators, Platycodin D effectively reduces the differentiation of pre-adipocytes into mature fat cells and curtails fat accumulation in adipose tissue. nih.govnih.gov

Table 1: Effect of Platycodin D on Key Genes in Adipogenesis and Lipogenesis

| Gene Target | Effect of Platycodin D | Pathway | Outcome |

|---|---|---|---|

| AMPKα | Activation/Upregulation | Energy Sensing | Inhibition of Lipogenesis |

| PPARγ2 | Downregulation | Adipogenesis Regulation | Reduced Adipocyte Differentiation |

| C/EBPα | Downregulation | Adipogenesis Regulation | Reduced Adipocyte Differentiation |

| Fatty Acid Synthase (FAS) | Downregulation | Lipogenesis | Decreased Fatty Acid Synthesis |

| Acetyl-CoA Carboxylase (ACC) | Downregulation | Lipogenesis | Decreased Fatty Acid Synthesis |

Lipid Metabolism Regulation (e.g., LDL-cholesterol reduction)

Platycodin D positively influences lipid profiles by regulating cholesterol metabolism. A key finding is its ability to lower levels of serum and hepatic cholesterol, triglycerides, and low-density lipoprotein (LDL) cholesterol. nih.gov The molecular mechanism behind this effect involves the upregulation of the low-density lipoprotein receptor (LDLR) in hepatic cells. nih.govresearchgate.net

Platycodin D enhances LDLR expression by down-regulating the mRNA of an E3 ubiquitin ligase called Inducible Degrader of the LDLR (IDOL). nih.govresearchgate.net IDOL typically targets the LDLR for degradation; by inhibiting IDOL, Platycodin D increases the half-life and abundance of LDLR on the cell surface. nih.govresearchgate.net This leads to increased uptake of LDL cholesterol from the bloodstream into the liver, thereby reducing circulating LDL levels. nih.govresearchgate.net Additionally, Platycodin D has been shown to decrease the expression of 3-Hydroxy-3-methyl glutaryl-CoA reductase (HMG-CoA-r), a key enzyme in cholesterol synthesis, and increase the expression of Cytochrome P450 7A1 (CYP7A1), which is involved in converting cholesterol to bile acids for excretion.

Enzyme Activity Inhibition (e.g., lipase)

A significant aspect of Platycodin D's anti-obesity effect is its ability to inhibit pancreatic lipase (B570770). nih.gov This enzyme plays a crucial role in the digestion of dietary fats, breaking down triglycerides into absorbable fatty acids and monoglycerides. By inhibiting pancreatic lipase, Platycodin D reduces the absorption of dietary fat from the intestine, leading to increased fecal fat excretion. nih.govmdpi.com

Kinetic studies have revealed that Platycodin D acts as a competitive inhibitor of pancreatic lipase. koreascience.krnih.gov This means it binds to the active site of the enzyme, preventing the substrate (triglycerides) from binding. The inhibition constant (Ki) for Platycodin D against pancreatic lipase has been determined to be approximately 0.18 mM, indicating a potent inhibitory effect. koreascience.krnih.gov

Table 2: Kinetic Properties of Platycodin D as a Pancreatic Lipase Inhibitor

| Parameter | Value | Type of Inhibition | Implication |

|---|---|---|---|

| Inhibition Constant (Ki) | 0.18 ± 0.02 mM | Competitive | Reduces fat digestion by blocking the enzyme's active site. |

Antioxidant Mechanisms and Oxidative Stress Mitigation

Platycodin D possesses notable antioxidant properties, enabling it to mitigate cellular damage caused by oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. The antioxidant capabilities of Platycodin D are attributed to its ability to scavenge free radicals directly. nih.gov

In vitro studies have demonstrated that extracts containing Platycodin D exhibit significant scavenging activity against radicals like DPPH and ABTS. rsc.org Furthermore, Platycodin D can enhance the body's endogenous antioxidant defense systems. It has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in protecting cells against oxidative stress-induced damage and apoptosis. nih.gov By improving the metabolic antioxidant status in both serum and tissues, Platycodin D helps to counteract the oxidative damage associated with conditions like hyperlipidemia.

Reactive Oxygen Species (ROS) Scavenging

Platycodin D has demonstrated notable antioxidant properties by mitigating oxidative stress through the reduction of reactive oxygen species (ROS). In studies involving cisplatin-induced injury in human embryonic kidney (HEK-293) cells, Platycodin D treatment was shown to dose-dependently decrease ROS levels. nih.gov Similarly, in a model of hypoxia/reoxygenation injury in H9c2 cardiomyocytes, pretreatment with Platycodin D reversed the induced increase in ROS production. nih.gov Further research has indicated that Platycodin D can reduce excessive ROS in neuronal cells, contributing to its neuroprotective effects. nih.gov This capacity to scavenge ROS is a critical component of its protective mechanism against cellular damage induced by oxidative stress. nih.govnih.gov

Endogenous Antioxidant Enzyme System Modulation (e.g., SOD, CAT, POD)

Platycodin D enhances the body's natural antioxidant defenses by modulating the activity of key endogenous antioxidant enzymes. Research has consistently shown that Platycodin D can increase the levels and activity of superoxide (B77818) dismutase (SOD) and catalase (CAT). In a study on cisplatin-induced cytotoxicity, Platycodin D treatment led to a dose-dependent increase in both SOD and CAT levels. nih.gov Another study on myocardial injury found that Platycodin D pretreatment reversed the hypoxia/reoxygenation-induced decrease in the activities of SOD and CAT. nih.gov Furthermore, in a model of hypoxic-ischemic injury in primary cortical neurons, Platycodin D treatment increased the activities of catalase, superoxide dismutase, and glutathione (B108866) peroxidase. nih.gov This modulation strengthens the cellular antioxidant defense system, enabling it to more effectively neutralize harmful reactive oxygen species. nih.govnih.govnih.gov

Table 1: Effect of Platycodin D on Endogenous Antioxidant Enzyme Activity

| Cell/Tissue Model | Condition | Effect of Platycodin D Treatment | Reference |

| HEK-293 Cells | Cisplatin-induced injury | Increased levels of SOD and CAT | nih.gov |

| H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | Increased activities of SOD and CAT | nih.gov |

| Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reperfusion | Increased activities of SOD, CAT, and Glutathione Peroxidase | nih.gov |

| HT22 Cells | Okadaic-acid induced injury | Increased content of SOD and CAT | nih.gov |

Neurobiological Interactions and Neuroprotection in Cellular Models

Protection against Excitotoxicity (e.g., glutamate-induced toxicity in rat cortical cells)

The neuroprotective potential of saponins from Platycodi radix has been a subject of investigation, particularly concerning glutamate-induced excitotoxicity, a key factor in neuronal cell death in neurodegenerative diseases. nih.gov A study involving primary cultured rat cortical cells evaluated several triterpene saponins, including Platycodin D, for their ability to protect against glutamate-induced toxicity. nih.govresearchgate.net

In this specific activity-guided fractionation study, four saponin compounds—platycodins A, C, D, and deapioplatycodin D—were isolated and tested. The results indicated that Platycodin D, along with platycodin C and deapioplatycodin D, was ineffective at attenuating glutamate-induced toxicity. nih.gov In contrast, Platycodin A exhibited significant neuroprotective activity, improving cell viability to approximately 50-60% at concentrations from 0.1 µM to 10 µM. nih.govresearchgate.net While extracts of Platycodon grandiflorum root (PGE), which contain Platycodin D, have been reported to inhibit L-glutamate-induced neuronal cell death, the direct investigation of isolated Platycodin D did not demonstrate a protective effect in this particular cellular model of excitotoxicity. nih.govnih.gov

Reproductive System Interactions: Spermicidal Activity (In Vitro and Animal Studies)

Platycodin D has been identified as a potent spermicidal agent, demonstrating significant effects on sperm function and integrity in both laboratory and animal models. Extracts from Platycodon grandiflorum and isolated Platycodin D have been shown to possess rapid sperm-immobilizing capabilities.

Sperm Motility and Viability Effects

Studies using computer-aided sperm analysis (CASA) have revealed that Platycodin D exerts a dose-dependent and immediate immobilizing effect on highly motile human spermatozoa. A maximal spermicidal effect has been observed, leading to a complete cessation of sperm movement. nih.govresearchgate.net This immobilization is coupled with a significant reduction in sperm viability. nih.govresearchgate.net Fluorescence-based viability assays, which distinguish between live and dead sperm, have confirmed these findings. For instance, while a control group showed 67.5% viable sperm, treatment with a 0.20 mM concentration of Platycodin D resulted in only 1% of sperm remaining viable. nih.gov

Table 2: In Vitro Spermicidal Effects of Platycodin D on Human Sperm

| Parameter | Control | Platycodin D (0.20 mM) | Reference |

| Sperm Viability | 67.5% | 1% | nih.gov |

| HOS-Positive Sperm (Membrane Integrity) | 76.5% | 28.0% | nih.gov |

Sperm Membrane Integrity Alterations

The spermicidal action of Platycodin D is largely attributed to its ability to disrupt the integrity of the sperm's plasma membrane. The hypo-osmotic swelling (HOS) test, an indicator of the functional integrity of the sperm membrane, has shown a significant reduction in responsiveness in Platycodin D-treated sperm. nih.govresearchgate.net In untreated control groups, a high percentage of sperm exhibit tail curling (a positive HOS response), whereas this is significantly diminished after exposure to Platycodin D. nih.gov

Ultrastructural studies using transmission electron microscopy (TEM) and scanning electron microscopy (SEM) have provided visual confirmation of this membrane damage. These examinations have revealed significant damage to both the head and tail membranes of sperm, including the formation of membrane pores and detachment of heads. nih.govresearchgate.netnih.gov This disruption of the sperm membrane is a key mechanism behind the observed loss of motility and viability. researchgate.net

Other Biological Activities of Platycodin D Under Preclinical Investigation

Beyond its well-documented anti-inflammatory and anti-cancer properties, the triterpenoid saponin Platycodin D has been the subject of extensive preclinical research for a variety of other potential therapeutic applications. In vitro and in vivo animal models have demonstrated its activity against fibrosis, viral infections, liver damage, diabetes, and cardiovascular disorders. These investigations are uncovering the complex molecular mechanisms through which Platycodin D exerts its diverse pharmacological effects.

Anti-fibrotic Mechanisms

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), can lead to organ scarring and dysfunction. Platycodin D has shown promise in mitigating fibrotic processes in different tissues, primarily through the modulation of key signaling pathways.

In models of liver fibrosis, Platycodin D has been found to alleviate the activation of hepatic stellate cells (HSCs), which are the primary cells responsible for collagen deposition in the liver. One key mechanism involves the regulation of the JNK/c-JUN signaling pathway. researchgate.net Studies have shown that Platycodin D promotes the phosphorylation of JNK and c-Jun, which in turn alters apoptosis and autophagy in HSCs, thereby reducing the fibrotic response. researchgate.net Another critical pathway implicated in fibrosis is mediated by Transforming Growth Factor-beta1 (TGF-β1), a potent pro-fibrotic cytokine. pliantrx.com Platycodin D has been shown to reduce hepatic fibrosis by decreasing TGF-β1 levels. researchgate.net

In the context of pulmonary fibrosis, Platycodin D has demonstrated protective effects by repressing TGF-β1-mediated ECM remodeling. nih.gov In a mouse model of ammonia-induced lung fibrosis, Platycodin D treatment attenuated inflammation and fibrosis. nih.gov It was found to inhibit the activation of the TGF-β1 pathway, leading to decreased ECM deposition by lung fibroblasts. nih.gov Similarly, in spontaneously hypertensive rats, Platycodin D treatment was shown to considerably attenuate cardiac fibrosis by reducing the expression of fibrosis markers such as FGF2, MMP2, MMP9, TGF-β1, and CTGF. worldscientific.com

| Model System | Key Findings | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Hepatic Stellate Cells (in vitro) | Induced apoptosis and autophagy of HSCs. | Activation of JNK/c-Jun signaling pathway. | researchgate.net |

| Ammonia-Induced Pulmonary Fibrosis (Mouse Model) | Attenuated pulmonary inflammation and fibrosis; decreased ECM deposition. | Repression of the TGF-β1/SMAD3 pathway. | nih.gov |

| Spontaneously Hypertensive Rats (SHRs) | Reduced collagen accumulation and expression of fibrotic markers in the heart. | Attenuation of cardiac fibrosis markers including TGF-β1. | worldscientific.com |

Antiviral Effects (e.g., SARS-CoV-2 replication inhibition)

The emergence of novel viral threats has spurred research into new antiviral agents. Platycodin D has been identified as a potential inhibitor of SARS-CoV-2, the virus responsible for COVID-19. Its primary antiviral mechanism appears to be the blockade of viral entry into host cells.

Research has shown that Platycodin D effectively prevents the two main entry routes of SARS-CoV-2: the lysosome-driven and the transmembrane protease serine 2 (TMPRSS2)-driven pathways. The core mechanism involves hindering the fusion of the viral and cellular membranes. Platycodin D achieves this by redistributing membrane cholesterol, a critical component for successful viral fusion. This disruption of membrane cholesterol homeostasis effectively blocks the virus from entering the host cell.

Hepatoprotective Mechanisms in Animal Models

Platycodin D has demonstrated significant protective effects against various forms of liver injury in animal studies, acting through multiple mechanisms including anti-inflammatory, antioxidant, and anti-apoptotic actions.

In a mouse model of cholestasis induced by bile duct ligation (BDL), a condition that leads to liver injury and fibrosis, treatment with Platycodin D showed marked hepatoprotective effects. nih.govresearchgate.net It significantly decreased serum levels of liver injury markers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin. nih.gov The protective mechanism in this model was linked to the attenuation of oxidative stress, evidenced by increased levels of antioxidant enzymes (glutathione, superoxide dismutase) and decreased lipid peroxidation. nih.gov Furthermore, Platycodin D treatment reduced inflammation by decreasing levels of nuclear factor-kappa B (NF-κB) and inducible nitric oxide synthase (iNOS), and also inhibited hepatocyte apoptosis. nih.gov

In a different model using alloxan-induced diabetic mice, which also present with liver injury, Platycodin D again showed protective effects. nih.gov Treatment lowered elevated liver enzymes (AST and ALT) and improved the liver's histological structure. The mechanism in this diabetic model was associated with its immunomodulatory activity, specifically the regulation of the Treg/Th17 balance. Platycodin D inhibited the phosphorylation of JAK and STAT-3, key components in cytokine signaling pathways, thereby reducing the inflammatory response in the liver. nih.gov

| Animal Model | Key Outcomes | Investigated Mechanisms | Reference |

|---|---|---|---|

| Bile Duct Ligation (BDL)-Induced Cholestasis in Mice | Decreased serum ALT, AST, and total bilirubin; reduced liver fibrosis and hepatocyte apoptosis. | Attenuation of oxidative stress; decreased NF-κB and iNOS levels. | nih.govresearchgate.net |

| Alloxan-Induced Diabetic Mice | Reduced serum glucose, insulin (B600854), and inflammatory cytokines; lowered liver enzymes (AST, ALT). | Regulation of Treg/Th17 balance; inhibition of JAK/STAT-3 phosphorylation. | nih.gov |

Anti-diabetic Mechanisms in Animal Models

Preclinical studies have highlighted the potential of Platycodin D in managing type 2 diabetes and its complications. Its anti-diabetic effects appear to stem from its ability to improve glucose homeostasis, enhance insulin sensitivity, and protect against diabetic complications.

In a type 2 diabetes model using high-fat diet (HFD) and streptozotocin (B1681764) (STZ)-induced mice, Platycodin D administration improved body weight gain, lowered fasting blood glucose levels, and enhanced both glucose and insulin tolerance. rsc.org This suggests that Platycodin D helps in maintaining glucose homeostasis. rsc.org Further investigation in this model revealed that Platycodin D also protects against diabetic nephropathy, a common complication of diabetes. It improved renal function and lipid levels while reducing the elevation of serum inflammatory factors like TNF-α and IL-1β. The underlying mechanism was attributed to the regulation of the NF-κB and apoptotic signaling pathways, which repaired renal cell apoptosis. nih.govresearchgate.net

In another study with alloxan-induced diabetic mice, Platycodin D treatment significantly decreased serum levels of glucose and inflammatory cytokines (IL-6, IL-1β, TNF-α), demonstrating its potent anti-hyperglycemic and anti-inflammatory properties. nih.gov

Cardiovascular System Modulatory Effects

Platycodin D has shown beneficial effects on the cardiovascular system, particularly in the context of hypertension-induced cardiac damage. Research in spontaneously hypertensive rats (SHRs) has revealed its potential to reverse pathological cardiac hypertrophy and fibrosis. worldscientific.com

In these studies, Platycodin D treatment reversed the increases in cardiac functional indices that are indicative of hypertrophy. worldscientific.com Mechanistically, it was found to attenuate the expression of markers for both eccentric and concentric hypertrophy. Furthermore, Platycodin D treatment led to a significant reduction in cardiac fibrosis, as evidenced by decreased collagen accumulation and downregulation of fibrotic markers like TGF-β1. worldscientific.com

Another key mechanism relates to its ability to protect heart cells from apoptosis. In cardiomyoblasts, Platycodin D was shown to protect against apoptosis induced by Angiotensin II (Ang II), a key hormone in regulating blood pressure whose overactivity can lead to cardiac damage. nih.gov It was found that Platycodin D reduces the expression of pJNK induced by Angiotensin II and upregulates SIRT1 expression, thereby suppressing apoptosis. nih.gov An aqueous extract of Platycodon grandiflorum, for which Platycodin D is a major active constituent, was also shown to suppress the Ang II-induced IGF-IIR signaling pathway to prevent cardiomyocyte apoptosis. nih.gov

| Model System | Key Effects | Molecular Mechanisms | Reference |

|---|---|---|---|

| Spontaneously Hypertensive Rats (SHRs) | Reversed cardiac hypertrophy and fibrosis; improved cardiac functional indices. | Decreased expression of hypertrophy and fibrosis markers (e.g., TGF-β1, CTGF). | worldscientific.com |

| H9c2 Cardiomyocytes | Protected against Angiotensin II-induced apoptosis. | Reduced Ang II-induced pJNK expression; upregulated SIRT1 expression. | nih.gov |

Structural Modifications, Derivatives, and Biotransformation of Platycodin D

Isolation and Characterization of Natural Platycodin Analogues (e.g., Platycodin D2, D3, Deapioplatycodin D, 16-oxo-PD)

Nature provides a rich library of platycodin analogues, each with unique structural features. These compounds are typically isolated from Platycodon grandiflorum and are distinguished by variations in their glycosylation patterns or modifications to the aglycone backbone. chemfaces.commdpi.comnih.gov

Platycodin D3 (PD3) is a glycosylated precursor of Platycodin D. mdpi.com It features an additional glucose unit at the C-3 position compared to PD. nih.gov Its structure has been confirmed through various spectroscopic methods. glpbio.combiosynth.com

Platycodin D2 (PD2) is another naturally occurring saponin (B1150181) isolated from Platycodon grandiflorum. mdpi.commedchemexpress.comglpbio.com Like its congeners, it possesses anti-cancer properties. medchemexpress.comglpbio.com

Deapioplatycodin D (DPD) is characterized by the absence of the terminal apiose sugar from the oligosaccharide chain at the C-28 position. chemfaces.comnih.govnih.gov This modification results in a smaller, less polar molecule. researchgate.net DPD has been isolated and identified as a natural compound with antiviral and antitumor properties. nih.govresearchgate.net

16-oxo-platycodin D represents a modification of the aglycone itself, featuring a ketone group at the C-16 position. nih.govencyclopedia.pub This structural change is one of many that contribute to the diversity of platycosides found in the plant. nih.gov

The isolation of these and other analogues, such as deapioplatycoside E and deapioplatycodin D2, often involves sophisticated extraction and chromatographic techniques to separate the complex mixture of saponins (B1172615) present in the plant root. chemfaces.commdpi.comnih.govebi.ac.uk

Table 1: Key Natural Analogues of Platycodin D

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Platycodin D |

| Platycodin D2 | 66663-90-9 | C63H102O33 | Varies in glycosylation or aglycone structure. glpbio.commedchemexpress.com |

| Platycodin D3 | 67884-03-1 | C63H102O33 | Contains an additional glucose at the C-3 position. glpbio.combiorbyt.com |

| Deapioplatycodin D | 68054-36-4 | C52H84O24 | Lacks the terminal apiose sugar at the C-28 chain. nih.govnih.gov |

| 16-oxo-platycodin D | Not Available | C57H90O28 | Features a ketone group at the C-16 position of the aglycone. encyclopedia.pubnih.gov |

Enzymatic Biotransformation and Deglycosylation Pathways

Biotransformation, particularly through enzymatic reactions, is a key mechanism for modifying platycosides. researchgate.net These processes can enhance the biological activity of the parent compounds by altering their sugar moieties, which in turn affects properties like solubility and cell permeability. nih.govfrontiersin.org Deglycosylated saponins are often more readily absorbed and exhibit stronger biological effects than their glycosylated precursors. frontiersin.orgmdpi.comnih.gov

Role of Glycosidases in Structural Diversification

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, playing a crucial role in the structural modification of platycosides. nih.govmdpi.com Different glycosidases exhibit specificities for certain sugar linkages, allowing for targeted deglycosylation. mdpi.com

β-glucosidases , in particular, have been extensively studied for their ability to convert glycosylated platycosides like Platycoside E (PE) and Platycodin D3 (PD3) into the more active Platycodin D. frontiersin.orgmdpi.com These enzymes cleave glucose residues from the C-3 position of the aglycone. mdpi.commdpi.com Sources for these enzymes are diverse, including various fungi and bacteria such as Aspergillus species, Caldicellulosiruptor bescii, and Dictyoglomus turgidum. mdpi.comfrontiersin.orgnih.govresearchgate.net

The enzymatic conversion process often follows specific pathways. For instance, Platycoside E can be hydrolyzed to Platycodin D3, which is then further converted to Platycodin D. nih.govmdpi.com Pectinase from Aspergillus aculeatus has been shown to hydrolyze the oligosaccharide moiety at C-28, leading to the formation of 3-O-β-D-glucopyranosyl platycosides. nih.gov This demonstrates how different enzymes can lead to a variety of deglycosylated products. nih.govresearchgate.net

Microbial Biotransformation and Metabolite Generation

Microorganisms, including those found in the human gut, are capable of metabolizing platycosides, leading to the generation of various metabolites. researchgate.networldscientific.com This microbial transformation primarily involves the sequential removal of sugar units from both the C-3 and C-28 positions. researchgate.netpnfs.or.kr

Human intestinal bacteria, such as strains of Bacteroides, Enterococcus, and Bacillus, can transform Platycodin D into smaller, less polar metabolites. researchgate.networldscientific.com The metabolic pathway often begins with the cleavage of the glucose at the C-3 position, followed by the stepwise hydrolysis of the sugars—apiosyl, xylosyl, rhamnosyl, and arabinosyl—at the C-28 chain. pnfs.or.kr This process can also involve demethylation, dehydroxylation, and acetylation, resulting in a diverse array of metabolites. worldscientific.com

Fungal biotransformation has also been explored as a method to produce novel Platycodin D derivatives. Crude enzyme extracts from Aspergillus niger and Aspergillus usamii have successfully generated new derivatives with varied sugar chains. mdpi.comresearchgate.net These biocatalytic methods are seen as efficient for producing Platycodin D-enriched extracts. researchgate.netmdpi.com

Table 2: Enzymes and Microorganisms in Platycodin D Biotransformation

| Enzyme/Microorganism | Source | Transformation Pathway | Reference |

| β-glucosidase | Caldicellulosiruptor bescii | Platycoside E → Platycodin D3 → Platycodin D | mdpi.comresearchgate.net |

| β-glucosidase | Dictyoglomus turgidum | Platycoside E / PD3 / PD → Deglucosylated PD | nih.gov |

| β-glucosidase | Aspergillus usamii | Platycoside E / PD3 → Platycodin D | researchgate.netmdpi.com |

| Pectinase | Aspergillus aculeatus | Glycosylated Platycosides → 3-O-β-D-glucopyranosyl platycosides | nih.gov |

| Human Intestinal Bacteria | Fecal microflora | PD → Hydrolyzed, demethylated, dehydroxylated metabolites | researchgate.networldscientific.comnih.gov |

Semi-synthetic and Synthetic Approaches to Platycodin Derivatives

While natural isolation and biotransformation provide a wealth of analogues, semi-synthetic and synthetic strategies offer a more controlled approach to generating novel Platycodin D derivatives. These methods are crucial for establishing structure-activity relationships (SAR) and developing compounds with optimized properties. nih.govnih.gov

Research into saponin-based inhibitors has utilized semi-synthesis to explore the importance of different structural components of Platycodin D. nih.gov By starting with related natural products like echinocystic acid and employing orthogonal protection/deprotection strategies, chemists can selectively modify specific hydroxyl and carboxylate groups. nih.gov This has allowed for the synthesis of various saponin derivatives and the discovery that the C3-glucose, a specific C28-oligosaccharide structure, and the C16-hydroxyl group are critical components for certain biological activities. nih.govnih.gov Such studies enable the development of minimal saponin-based agents that retain the potency of the original natural product. nih.gov While extensive total synthesis of complex molecules like Platycodin D is challenging, semi-synthetic modifications of the platycodigenin (B1581504) or polygalacic acid core remain a viable strategy for creating new derivatives. ebi.ac.ukfrontiersin.orgresearchgate.net

Pharmacokinetic and Pharmacodynamic Research Beyond Human Clinical Trials

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models (e.g., rats)

Research into the pharmacokinetic profile of Platycodin J, a triterpenoid (B12794562) saponin (B1150181), in animal models is often intrinsically linked to the study of its precursor, Platycodin D. Studies utilizing rat models have been crucial in elucidating the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.

Following oral administration in rats, Platycodin D exhibits low bioavailability. nih.govxml-journal.netnih.gov This poor absorption is a key characteristic of many saponins (B1172615). For instance, after oral administration of single Platycodin D at 20 mg/kg to rats, the peak plasma concentration (Cmax) was reached in approximately 30 minutes. nih.gov However, the absolute oral bioavailability of Platycodin D was found to be very low, in the range of 0.48% to 1.89%. nih.govxml-journal.netnih.gov

The limited intestinal permeability is a significant factor contributing to this low bioavailability. nih.gov Studies using Caco-2 cell monolayers, which mimic human intestinal absorption, have shown that the permeability of Platycodin D is poor. nih.govphcog.com Furthermore, the involvement of efflux transporters, such as Multidrug Resistance-associated Proteins (Mrps), in the upper ileum of rats has been suggested, which would further limit systemic absorption by actively pumping the compound back into the intestinal lumen. nih.gov

Metabolism is a critical determinant of the fate of platycodins in the body. After oral administration, a significant portion of Platycodin D is subject to gastrointestinal metabolism. nih.gov In fact, the recovery of unchanged Platycodin D after oral administration is significantly lower than after intravenous administration, highlighting the extensive first-pass effect. nih.gov Thirteen different platycosides have been identified from Platycodi radix extract, with seven of these being detected in rat plasma after oral administration, indicating that many of the primary saponins are either degraded or not absorbed in the gastrointestinal tract. rsc.org The primary metabolic pathways include hydrolysis, demethylation, dehydroxylation, and acetylation. worldscientific.com It is through these metabolic processes, particularly hydrolysis by gut microbiota, that Platycodin D is transformed into its various metabolites.

The distribution and excretion of platycodins have been less extensively detailed in comparison to absorption and metabolism. However, the rapid appearance of Platycodin D in plasma after oral dosing suggests a relatively quick distribution phase. nih.gov Excretion is likely to occur through both renal and fecal routes, with the unabsorbed fraction and metabolites being eliminated in the feces.

Interactive Table: Pharmacokinetic Parameters of Platycodin D in Rats After Oral Administration

| Parameter | Value (Single PD) | Value (PD in PRE) | Reference |

| Dose (mg/kg) | 20 | Equivalent to 20 | nih.gov |

| Cmax (ng/mL) | ~44.45 | ~17.94 | nih.gov |